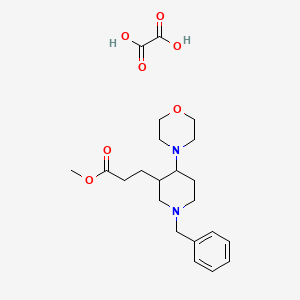

Methyl 3-(1-benzyl-4-morpholin-4-ylpiperidin-3-yl)propanoate oxalate

Description

Properties

IUPAC Name |

methyl 3-(1-benzyl-4-morpholin-4-ylpiperidin-3-yl)propanoate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O3.C2H2O4/c1-24-20(23)8-7-18-16-21(15-17-5-3-2-4-6-17)10-9-19(18)22-11-13-25-14-12-22;3-1(4)2(5)6/h2-6,18-19H,7-16H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQPTYQAKNLOCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1CN(CCC1N2CCOCC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthetic Route

The preparation is typically achieved through a sequence of reactions starting from N-benzyl-4-carbonyl-ethyl nipecotate derivatives, proceeding through amination, oxidation, reduction, and salt formation steps. The key steps are summarized below:

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|---|

| 1 | Amination | N-benzyl-4-carbonyl-ethyl nipecotate + aqueous NH3 | 0–70 (opt. 30–40) | 5–72 (pref. 16–30) | Solvent: ethanol; molar ratio 1:1–1:10 NH3 |

| 2 | Extraction and drying | Methyl tertiary butyl ether (MTBE), Na2SO4 drying | Ambient | — | Organic phase separated and dried |

| 3 | Oxidation | Chlorine bleach (10%) in methanol | 40–50 | 7–12 | Controlled to avoid over-oxidation |

| 4 | Extraction | Ethyl formate extraction, triple extraction | Ambient | — | Merged organic phase obtained |

| 5 | Salt formation | p-Toluenesulfonic acid (tosic acid) | 45–60 | 6–24 | Followed by evaporation of ethyl formate |

| 6 | Reduction | Sodium borohydride in THF, trifluoroacetic acid drip | 0 to 20 | 6–10 | Temperature carefully controlled; pH adjusted post-reaction |

| 7 | Work-up and crystallization | Extraction with MTBE, drying over Na2SO4, filtration | Ambient to -10 to 5 | — | Vacuum drying at 30–40°C yields solid product |

This method is adapted from a patented process for related piperidine derivatives, modified to incorporate the morpholin-4-yl substituent and oxalate salt formation.

Reaction Details and Optimization

Step 1 (Amination): The reaction between N-benzyl-4-carbonyl-ethyl nipecotate and aqueous ammonia in ethanol is critical for introducing the amine group on the piperidine ring. Optimal temperature range is 30–40°C, and molar ratios of 1:2 to 1:5 (substrate:ammonia) improve yield and selectivity.

Step 3 (Oxidation): Controlled oxidation with 10% chlorine bleach in methanol at 40–50°C for 7–12 hours converts intermediate amines to desired oxidation states without degradation.

Step 6 (Reduction): Sodium borohydride reduction in tetrahydrofuran (THF) under cold conditions (0 to 20°C) with gradual addition of trifluoroacetic acid ensures selective reduction and formation of the target compound. Post-reaction pH adjustment to 9–10 with 2N NaOH is essential for product isolation.

Crystallization: Slow crystallization from MTBE solution at room temperature followed by cooling to -10 to 5°C yields high-purity light yellow solid of the compound. Vacuum drying at 30–40°C completes the isolation.

Data Table Summarizing Key Parameters

| Parameter | Value/Range | Comments |

|---|---|---|

| Amination temperature | 0–70°C (opt. 30–40°C) | Reaction time 5–72 h (pref. 16–30 h) |

| Ammonia molar ratio | 1:1 to 1:10 (pref. 1:2–1:5) | Critical for amination efficiency |

| Oxidation agent concentration | 10% chlorine bleach | Reaction time 7–12 h at 40–50°C |

| Reduction agent | Sodium borohydride | Molar ratio 1:0.5 to 1:10 (substrate:NaBH4) |

| Acid for reduction step | Trifluoroacetic acid (50% in THF) | Added dropwise at 10°C |

| pH adjustment | 9–10 (2N NaOH) | After acid quench and phase separation |

| Crystallization temperature | Room temp to -10 to 5°C | Slow crystallization for purity |

| Drying temperature | 30–40°C | Vacuum drying to obtain solid product |

Research Findings and Notes

The preparation method emphasizes temperature control during amination and reduction steps to ensure stereochemical integrity and high yield.

Use of methyl tertiary butyl ether (MTBE) as extraction solvent and drying agent is preferred for efficient phase separation and product isolation.

The salt formation with oxalate is achieved by introducing oxalic acid at appropriate stages, typically after reduction and purification, to enhance compound stability and crystallinity.

The described process allows for scalable synthesis with reproducible yields, suitable for pharmaceutical intermediate production.

The method avoids hazardous reagents and employs common solvents such as ethanol, THF, and ethyl formate, facilitating industrial application.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : Conversion of functional groups to more oxidized forms.

Reduction: : Reduction of functional groups to more reduced forms.

Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C20H30N2O4

Molecular Weight: 362.47 g/mol

IUPAC Name: Methyl 3-(1-benzyl-4-morpholin-4-ylpiperidin-3-yl)propanoate oxalate

The compound features a unique structure that includes a morpholine ring and a piperidine moiety, which are known to influence its biological activity and interaction with various receptors.

2.1. Analgesic Properties

Research has indicated that compounds similar to this compound may exhibit analgesic effects. Studies have shown that derivatives containing morpholine and piperidine structures can modulate pain pathways, potentially leading to the development of new analgesics with fewer side effects compared to traditional opioids .

2.2. Antidepressant Activity

The compound has been explored for its potential antidepressant properties. Its structural components suggest it may interact with neurotransmitter systems involved in mood regulation, such as serotonin and norepinephrine pathways . Preliminary studies indicate that similar compounds can enhance mood and alleviate symptoms of depression.

2.3. Anticancer Research

Emerging research suggests that this compound may have anticancer properties. Investigations into its ability to inhibit cancer cell proliferation have shown promise, particularly in targeting specific cancer types where traditional therapies are ineffective . The compound’s ability to induce apoptosis in malignant cells is an area of ongoing study.

3.1. Receptor Binding Affinity

Pharmacological studies have focused on the binding affinity of this compound to various receptors, including opioid receptors and serotonin receptors. Its potential as a multi-target drug could provide therapeutic benefits across several conditions, including pain management and mood disorders.

3.2. Toxicology Assessments

Toxicological evaluations are crucial for understanding the safety profile of this compound. Initial assessments indicate a favorable safety margin; however, comprehensive studies are necessary to establish long-term effects and potential toxicity in humans .

Case Studies

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Functional and Pharmacological Implications

- Morpholin-4-yl vs. Pyrrolidin-1-yl : Morpholine’s oxygen atom introduces hydrogen-bonding capacity, which could improve aqueous solubility and interaction with biological targets compared to pyrrolidine’s purely aliphatic structure . Pyrrolidine’s smaller ring size may reduce conformational flexibility, impacting binding affinity .

Commercial and Research Status

Their 95% purity indicates suitability for preclinical research, though detailed biological data (e.g., IC₅₀, toxicity) are absent in the available evidence .

Biological Activity

Methyl 3-(1-benzyl-4-morpholin-4-ylpiperidin-3-yl)propanoate oxalate is a synthetic organic compound that has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the context of neurological conditions. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the piperidine ring.

- Introduction of the morpholine ring.

- Esterification to form the methyl ester.

Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The unique structure allows it to engage in diverse interactions within biological systems, potentially leading to various therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest potential efficacy against certain bacterial strains.

- Neurological Effects: The compound's structure may facilitate interactions with neurotransmitter systems, indicating possible applications in treating neurological disorders.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Methyl 4-(1-benzylpiperidin-4-yloxy)butanoate | Piperidine ring; ether linkage | Antidepressant effects | Ether functionality enhances solubility |

| N-Benzyloxycarbonylmorpholine | Morpholine ring; carbonyl group | Antimicrobial properties | Carbonyl enhances reactivity |

| 1-Benzylpiperidine | Piperidine ring only | Analgesic properties | Simpler structure; less diverse reactivity |

This compound stands out due to its combination of both morpholine and piperidine rings, allowing for potentially diverse interactions within biological systems that simpler analogs may not achieve .

Case Studies and Research Findings

Recent studies have begun to elucidate the specific biological mechanisms and therapeutic potential of this compound. For instance, research has shown promising results in preclinical models assessing its effects on neurological pathways. Further investigations are required to establish dose-response relationships and long-term efficacy.

Example Case Study

In a study exploring the effects of similar compounds on neuronal health, researchers found that modifications to the morpholine or piperidine moieties could significantly alter biological activity. This suggests that targeted modifications to this compound could enhance its therapeutic profile .

Q & A

Q. What synthetic routes are available for Methyl 3-(1-benzyl-4-morpholin-4-ylpiperidin-3-yl)propanoate oxalate, and how can computational methods optimize reaction conditions?

Methodological Answer: Synthesis typically involves multi-step reactions, such as:

- Step 1 : Formation of the piperidine-morpholine scaffold via nucleophilic substitution or reductive amination.

- Step 2 : Benzylation at the piperidine nitrogen using benzyl halides.

- Step 3 : Propanoate esterification via Mitsunobu or Steglich esterification.

- Step 4 : Oxalate salt formation for crystallization.

Optimization : Computational tools (e.g., quantum chemical calculations) can predict reaction pathways and energy barriers, reducing trial-and-error experimentation. For example, ICReDD’s workflow integrates quantum mechanics with information science to narrow optimal conditions (e.g., solvent, catalyst, temperature) .

Q. What analytical techniques are critical for verifying purity and structural integrity of this compound?

Methodological Answer:

- HPLC-UV/HRMS : Quantify purity and detect impurities (e.g., unreacted intermediates, stereoisomers). Use reference standards (e.g., oxalate derivatives from pharmacopeial guidelines) for calibration .

- NMR Spectroscopy : Confirm regiochemistry (e.g., benzyl substitution on piperidine vs. morpholine) and esterification via and shifts .

- XRD : Validate oxalate salt crystallization patterns and polymorphic forms .

Q. How can researchers confirm the stereochemical configuration of the piperidin-3-yl moiety?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak® IA/IB with polar organic mobile phases to resolve enantiomers.

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra for absolute configuration .

- X-ray Crystallography : Resolve spatial arrangement of substituents on the piperidine ring .

Q. What safety protocols are essential for handling this compound in lab settings?

Methodological Answer:

- Hazard Mitigation : Use fume hoods for reactions involving morpholine derivatives (volatile amines) and oxalic acid (corrosive). Refer to safety data for analogs (e.g., methyl 3-(4-fluorophenyl)prop-2-ynoate) .

- Waste Disposal : Neutralize oxalate salts with calcium hydroxide before disposal to avoid environmental toxicity .

Q. What solubility and formulation challenges arise with this compound in preclinical studies?

Methodological Answer:

- Solubility Screening : Test in DMSO, PEG-400, and cyclodextrin solutions. Oxalate salts may exhibit pH-dependent solubility (e.g., higher solubility in acidic buffers).

- Formulation Stability : Monitor ester hydrolysis under physiological pH using accelerated stability studies (40°C/75% RH) .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., benzylation) be elucidated to resolve contradictory kinetic data?

Methodological Answer:

Q. What strategies are effective for impurity profiling and resolving co-eluting peaks in HPLC analysis?

Methodological Answer:

Q. How can contradictory bioactivity data (e.g., varying IC50_{50}50 values across assays) be systematically addressed?

Methodological Answer:

Q. What reactor designs are optimal for scaling up synthesis while minimizing diastereomer formation?

Methodological Answer:

- Continuous Flow Reactors : Improve mixing efficiency for exothermic steps (e.g., benzylation) to suppress side reactions.

- In-line PAT (Process Analytical Technology) : Use FTIR or Raman spectroscopy for real-time monitoring of stereochemical purity .

Q. How can computational models predict interactions between this compound and biological targets (e.g., GPCRs)?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Dock the compound into homology models of morpholine-targeted receptors (e.g., sigma-1) to assess binding affinity.

- Free Energy Perturbation (FEP) : Calculate relative binding energies of analogs to prioritize synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.